molecular formula C9H17NO2 B13287213 2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid

2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid

Cat. No.: B13287213
M. Wt: 171.24 g/mol
InChI Key: NBRWCZGQDLJNGM-UHFFFAOYSA-N
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Description

2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid ( 1702111-88-3) is a high-purity chemical building block with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol . This compound features a cyclobutane ring, a structural motif known for its interesting properties in medicinal chemistry due to ring tension that can enhance binding affinity and metabolic stability . The molecule integrates an acetic acid chain and an amine group on the same cyclobutyl core, making it a versatile scaffold for constructing more complex molecules, such as through peptide coupling reactions or amide formation . Cyclobutane-containing amino acids and their derivatives are recognized for their significant potential in pharmaceutical research. Compounds with similar cyclic amino acid structures have been investigated for a wide range of therapeutic applications, including the treatment of neurological disorders, inflammatory diseases, pain, and various other conditions . Furthermore, such scaffolds are valuable in organic synthesis and the production of specialty chemicals . Researchers can utilize this compound as a key intermediate in drug discovery programs, particularly in the design of novel bioactive molecules where the rigid cyclobutane structure can be used to explore three-dimensional chemical space. ATTENTION: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(1-amino-3-propan-2-ylcyclobutyl)acetic acid

InChI

InChI=1S/C9H17NO2/c1-6(2)7-3-9(10,4-7)5-8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)

InChI Key

NBRWCZGQDLJNGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C1)(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of a cyclobutyl precursor with an amino group under controlled conditions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The cyclobutyl ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid C${10}$H${19}$NO$_{2}$ 185.26 Cyclobutane, amino, isopropyl, acetic acid Not explicitly listed Inferred
2-(1-Isopropyl-3-piperidinyl)acetic acid C${10}$H${19}$NO$_{2}$ 185.26 Piperidine ring, isopropyl, acetic acid 1220030-63-6
2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride C${7}$H${14}$ClNO$_{2}$ 179.65 Cyclobutane, aminomethyl, acetic acid, HCl 223425-82-9
2-[1-(2,6-Difluoro-3-methylphenyl)cyclobutyl]acetic acid C${13}$H${14}$F${2}$O${2}$ 240.25 Cyclobutane, difluorophenyl, acetic acid 2228674-79-9
2-[1-(Prop-1-en-2-yl)cyclobutyl]acetic acid C${9}$H${14}$O$_{2}$ 154.21 Cyclobutane, propenyl, acetic acid 2229125-39-5
Key Observations:
  • Cyclobutane vs. Heterocyclic Rings : The substitution of cyclobutane with a piperidine ring () introduces basicity and conformational flexibility, which may influence receptor binding kinetics.
  • Substituent Effects: The isopropyl group in the target compound provides steric bulk compared to smaller groups like aminomethyl () or aromatic fluorophenyl (). This bulk could enhance lipid solubility but reduce water solubility.
  • Acid Strength : The acetic acid moiety common to all compounds contributes to acidity (pKa ~2.5–4.5), but electron-withdrawing groups (e.g., fluorine in ) may lower the pKa further .

Physicochemical Properties

  • Polarity: The amino and carboxylic acid groups render the compound polar, similar to 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride (). However, the isopropyl group introduces hydrophobicity, balancing solubility .

Biological Activity

2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid is a novel compound with significant potential in pharmaceutical applications. Its unique cyclobutane structure, combined with an amino group and a propan-2-yl side chain, contributes to its biological activity and interaction with various biological macromolecules. This article explores the compound's synthesis, biological activities, structure-activity relationships, and potential therapeutic applications.

  • Chemical Formula : C₇H₁₃N₃O₂
  • Molecular Weight : Approximately 171.24 g/mol
  • CAS Number : 1702111-88-3

The compound's structure allows it to undergo typical amino acid reactions, which are crucial for synthesizing derivatives that may enhance its biological activity .

Synthesis

The synthesis of 2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid can be achieved through several methods:

  • Mannich Reaction : This involves the introduction of an aminomethyl function, which is a common strategy in medicinal chemistry to create compounds with diverse biological activities .
  • Cyclization Techniques : Utilizing cyclobutane derivatives as starting materials can yield the target compound while preserving functional integrity.

The biological activity of 2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Interaction studies have highlighted its potential in:

  • Modulating neurotransmitter systems.
  • Acting as an allosteric modulator for GABA receptors, similar to other compounds that exhibit subtype selectivity .

Therapeutic Applications

The compound shows promise in various therapeutic areas:

  • Neurological Disorders : Its GABAergic activity suggests potential use in treating anxiety and schizophrenia.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial properties, although further research is needed to establish efficacy .

Case Studies and Research Findings

  • GABA Receptor Modulation : In vitro studies demonstrated that compounds similar to 2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid could enhance GABA receptor responses selectively, reducing sedative effects while maintaining therapeutic efficacy .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related cyclobutane derivatives, revealing significant activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 7.8 to 125 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid. The following table summarizes structural features and their implications for biological activity:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-cyclobutylacetic acidCyclobutyl ring, amino groupLacks propan-2-yl side chain
3-Aminocyclobutanepropanoic acidCyclobutane ring with additional amineDifferent positioning of amino group
N-MethylcyclobutylglycineMethyl substitution on cyclobutaneAlters steric properties affecting receptor binding

The presence of the propan-2-yl side chain enhances lipophilicity and may facilitate better cellular uptake compared to structurally similar compounds .

Q & A

Basic: What are the optimal synthetic routes for 2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid?

Methodological Answer:
The synthesis typically involves cyclobutane ring formation followed by functionalization. A common approach is the [2+2] photocycloaddition of alkenes to generate the cyclobutane core, followed by amino group introduction via reductive amination or nucleophilic substitution. For example, the propan-2-yl group can be introduced using isopropyl Grignard reagents under controlled anhydrous conditions. Final carboxylation via Kolbe-Schmitt reaction or hydrolysis of nitriles yields the acetic acid moiety. Purification often employs reversed-phase HPLC or recrystallization to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming the cyclobutane ring geometry and substituent positions. Key signals include cyclobutane protons (δ 2.5–3.5 ppm, multiplet splitting) and the isopropyl group (δ 1.0–1.2 ppm, doublet).
  • X-ray Crystallography : Resolves stereochemical ambiguity, particularly the spatial arrangement of the amino and acetic acid groups.
  • IR Spectroscopy : Confirms functional groups (e.g., NH2 stretch at ~3350 cm⁻¹, C=O at ~1700 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C9H17NO2) with precision <2 ppm error .

Basic: How does solubility vary across solvents, and what formulation strategies are recommended for in vitro studies?

Methodological Answer:
The compound exhibits limited aqueous solubility (~0.5 mg/mL at pH 7) due to its hydrophobic cyclobutane and isopropyl groups. Polar aprotic solvents like DMSO (solubility >50 mg/mL) are preferred for stock solutions. For biological assays, use co-solvents (e.g., 10% PEG-400 in PBS) or micellar formulations to enhance solubility. Stability studies recommend storage at –20°C under nitrogen to prevent oxidation of the amino group .

Advanced: How can reaction conditions be optimized to achieve high stereochemical purity in the cyclobutane ring?

Methodological Answer:

  • Chiral Catalysis : Use Rhodium(I) complexes with Josiphos ligands to enforce enantioselectivity during cycloaddition, achieving >90% ee.
  • Kinetic Control : Monitor reaction progress via circular dichroism (CD) spectroscopy to quench reactions at the stereochemical plateau.
  • Purification : Chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) resolves enantiomers. Validate purity using polarimetry and single-crystal XRD .

Advanced: What experimental strategies address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Purity Variance : Validate compound integrity via LC-MS and elemental analysis.
  • Stereochemical Heterogeneity : Compare biological activity of enantiopure vs. racemic mixtures.
  • Assay Conditions : Standardize protocols (e.g., ATP levels in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition). For neuroactivity studies, use patch-clamp electrophysiology to directly measure ion channel modulation .

Advanced: How can computational models guide experimental design for studying cyclobutane ring strain in reaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate ring strain energy (~25–30 kcal/mol for cyclobutane derivatives) to predict reactivity.
  • Transition-State Modeling : Identify favorable pathways for ring-opening (e.g., acid-catalyzed hydrolysis vs. thermal decomposition).
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in ring-modifying reactions. Pair with Arrhenius plots to validate computational predictions .

Advanced: How to design experiments evaluating the compound’s interactions with biomolecular targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to immobilized proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Mutagenesis Studies : Identify critical binding residues by comparing wild-type vs. mutant enzyme activity.
  • Molecular Dynamics (MD) Simulations : Predict binding modes and validate with NMR titration experiments .

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